Lipophilicity and H-Bond Donor: CF₂H vs. CF₃ vs. CH₃
The difluoromethyl group (CF₂H) at position 6 confers a measurable hydrogen-bond donor (HBD) capacity absent in both trifluoromethyl (CF₃) and methyl (CH₃) analogs, while delivering intermediate lipophilicity. This property profile is critical for optimizing target-binding interactions and pharmacokinetics in drug and agrochemical discovery. [1][2]
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | XLogP3 = 1.5; HBD count = 0 (intramolecular); CF₂H group provides intermolecular lipophilic HBD capacity [3] |
| Comparator Or Baseline | 3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile: XLogP3 = 1.7, HBD count = 0 (CF₃ cannot donate H-bond) [4]. 3-Chloro-6-methylpyrazine-2-carbonitrile: XLogP3 = 1.2, HBD count = 0 (CH₃ cannot donate H-bond) [5] |
| Quantified Difference | ΔXLogP3 = −0.2 vs. CF₃ analog; ΔXLogP3 = +0.3 vs. CH₃ analog. Qualitative gain: CF₂H is a lipophilic H-bond donor; CF₃ and CH₃ are not. |
| Conditions | Computed by XLogP3 3.0 (PubChem) and Cactvs 3.4.6.11; validated by experimental LogP = 1.94 from qiyuebio.com |
Why This Matters
The ability of CF₂H to act as a lipophilic hydrogen-bond donor—while maintaining lower lipophilicity than CF₃—enables fine-tuning of target engagement and solubility that neither the CF₃ nor CH₃ analog can replicate.
- [1] Zafrani, Y. et al. (2019). CF₂H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH₃? Journal of Medicinal Chemistry, 62(10), 5565–5574. View Source
- [2] Sessler, C. et al. (2017). Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept. Journal of Medicinal Chemistry, 60(2), 796–804. View Source
- [3] PubChem CID 83854672, 3-Chloro-6-(difluoromethyl)pyrazine-2-carbonitrile, Computed Properties section. View Source
- [4] PubChem CID 131415483, 3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile, Computed Properties section. View Source
- [5] PubChem CID 71744187, 3-Chloro-6-methylpyrazine-2-carbonitrile, Computed Properties section. View Source
